4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring, a hydrazine group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with 1,3,4-thiadiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for the development of new therapeutic agents
Industry: The compound’s unique chemical properties make it useful in the development of new industrial processes and materials
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide can be compared with other similar compounds, such as:
2-amino-1,3,4-thiadiazole: This compound also contains a thiadiazole ring and exhibits similar biological activities but lacks the hydrazine and benzenesulfonamide groups.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core structure and have been studied for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C8H9N5O2S2 |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H9N5O2S2/c9-11-6-1-3-7(4-2-6)17(14,15)13-8-12-10-5-16-8/h1-5,11H,9H2,(H,12,13) |
InChI Key |
MIEXSLPSXHJFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)NC2=NN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.